2,5,6-三氯烟腈

描述

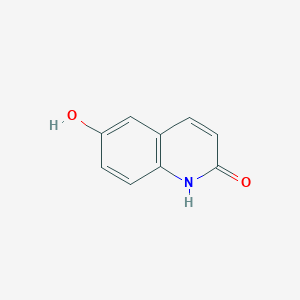

Compounds like 2,5,6-Trichloronicotinonitrile are of interest due to their potential as precursors for carbon nitride materials, which are known for their stability, order, and applications in various fields including energy storage and luminescence. The synthesis and study of such compounds help in understanding their molecular structure, reactivity, and properties which are crucial for designing materials with specific functionalities.

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions, starting from basic precursors to more complex structures. For instance, the synthesis of triazido-s-heptazine, a precursor to carbon nitride materials, involves the pyrolysis of NH4SCN followed by a series of reactions to introduce azido groups, showcasing the complex synthesis routes that could be similar to those for 2,5,6-Trichloronicotinonitrile (Miller, Swenson, & Gillan, 2004).

Molecular Structure Analysis

The molecular structure of these compounds reveals important information about their chemical behavior and potential applications. The planarity of the s-heptazine core and pi delocalization in C-N bonds, for example, are crucial for the photoluminescence properties of the compound, suggesting that similar structural features in 2,5,6-Trichloronicotinonitrile could contribute to unique properties (Miller, Swenson, & Gillan, 2004).

Chemical Reactions and Properties

Chemical reactions involving the nucleophilic substitution of chlorine atoms and the formation of new compounds through the interaction with other chemicals, such as malononitrile dimer, highlight the reactivity of chloro-nicotinonitrile derivatives. These reactions are pivotal for understanding the chemical behavior and potential for further functionalization of 2,5,6-Trichloronicotinonitrile (Dyadyuchenko et al., 2021).

Physical Properties Analysis

The physical properties such as crystallinity, melting points, and photoluminescence are directly related to the molecular structure. The packing of heptazine units into parallel, layered sheets contributes to the stability and luminescent properties, which can be correlated to the properties of 2,5,6-Trichloronicotinonitrile (Miller, Swenson, & Gillan, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles and the ability to undergo cycloaddition reactions, are fundamental for the application of these compounds in synthesis and material science. The formation of triazine-N-oxides through nitrosyl addition from tert-butyl nitrite to vinyl diazo compounds exemplifies the type of chemical transformations that might be applicable to 2,5,6-Trichloronicotinonitrile derivatives (De Angelis et al., 2021).

科学研究应用

Biodegradation and Biotransformation

Research has shown the significance of understanding the metabolism of toxic compounds like explosives by microorganisms and plants for environmental pollutant management. This includes the study of plant genes involved in the detoxification of nitroaromatic compounds such as 2,4,6-trinitrotoluene, which shares structural similarities with 2,5,6-trichloronicotinonitrile (Rylott, Lorenz, & Bruce, 2011).

Chlorothalonil Biotransformation in Gastrointestinal Flora

The metabolism of chlorothalonil, a related compound, by digestive microflora highlights the role of intestinal bacteria in the transformation of similar chlorinated compounds, which may have implications for 2,5,6-trichloronicotinonitrile metabolism (Hillenweck et al., 1997).

Photoreactions and Electron Paramagnetic Resonance Studies

Studies on the decomposition of high-energy triazides like 2,4,6-triazidopyrimidine, which are structurally related to pyrimidines such as 2,5,6-trichloronicotinonitrile, have been conducted. These studies provide insights into the photodecomposition and formation of high-spin nitrenes, which could be relevant for understanding the behavior of 2,5,6-trichloronicotinonitrile (Chapyshev et al., 2014).

Detection of Nitroaromatic Compounds

The development of fluorescence sensing approaches for detecting nitroaromatic compounds like 2,4,6-trinitrophenol using graphitic carbon nitride nanosheets indicates potential applications in detecting similar compounds like 2,5,6-trichloronicotinonitrile (Rong et al., 2015).

Biotransformation of Explosives

Research on the microbial degradation of explosives such as 2,4,6-trinitrotoluene, related to 2,5,6-trichloronicotinonitrile, has provided insights into the potential biotransformation pathways and the role of microorganisms in pollutant management (Hawari et al., 2000).

Palladium-Catalyzed Amination

The use of palladium(0) in the regioselective C-2 amination of dichloronicotinonitriles suggests potential methods for the modification of 2,5,6-trichloronicotinonitrile to create useful derivatives (Delvare, Koza, & Morgentin, 2011).

Impact on Rice Production and Emission

Studies on the nitrification inhibitor 2-chloro-6-(trichloromethyl)-pyridine and its effects on rice yields and nitrogen losses indicate potential agricultural applications and environmental impacts of similar compounds like 2,5,6-trichloronicotinonitrile (Sun et al., 2015).

Aerobic Biodegradation by Bacillus cereus

Research on the degradation of 2,4,6-trinitrotoluene by Bacillus cereus isolated from contaminated soil provides insights into the aerobic biodegradation potential of similar nitroaromatic compounds like 2,5,6-trichloronicotinonitrile (Mercimek et al., 2013).

Nitrification and Denitrification Impact

The study of 2,4,6-trichlorophenol on simultaneous nitrification and denitrification processes provides insights into the potential environmental impact and degradation pathways of chlorinated compounds like 2,5,6-trichloronicotinonitrile (Tong et al., 2019).

安全和危害

属性

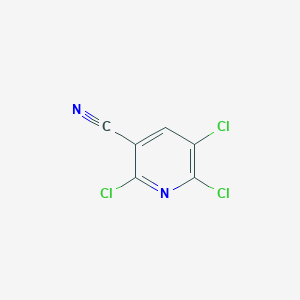

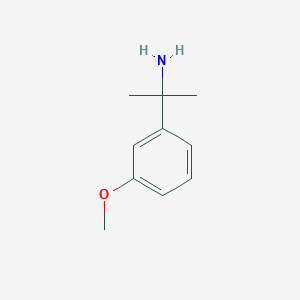

IUPAC Name |

2,5,6-trichloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYJHWZGUONOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628842 | |

| Record name | 2,5,6-Trichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,6-Trichloronicotinonitrile | |

CAS RN |

40381-92-8 | |

| Record name | 2,5,6-Trichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid](/img/structure/B21622.png)

![3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)](/img/structure/B21627.png)

![2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B21644.png)

![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)